5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride
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Overview
Description
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C10H9NO3·HCl. It is a derivative of quinoline, a structure known for its presence in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the keto and carboxylic acid groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
5,6,7,8-Tetrahydroquinoline: A reduced form of quinoline without the keto group.
Uniqueness
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both a keto group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.ClH/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14;/h4-5H,1-3H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLKMHKPXLQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)O)C(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137886-64-5 |
Source
|
Record name | 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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